molecular formula C8H18ClNO2 B2570471 6-aminooctanoic acid hydrochloride CAS No. 874459-29-7

6-aminooctanoic acid hydrochloride

Cat. No.: B2570471
CAS No.: 874459-29-7
M. Wt: 195.69
InChI Key: NZIINLBRDPNMLK-UHFFFAOYSA-N
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Description

6-aminooctanoic acid hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 It is a derivative of octanoic acid, where an amino group is attached to the sixth carbon atom, and it is present in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

6-aminooctanoic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of a halogenated carboxylic acid ester with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the resulting urethane carbonic acid . Another method involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and subsequent reactions to introduce the amino group and form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

6-aminooctanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of 6-aminooctanoic acid, such as oxo derivatives, alcohol derivatives, and substituted amino acids.

Scientific Research Applications

6-aminooctanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-aminooctanoic acid hydrochloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes that bind to amino acid residues, such as proteolytic enzymes like plasmin . This inhibition can prevent the breakdown of fibrin, making it useful in controlling bleeding disorders.

Comparison with Similar Compounds

6-aminooctanoic acid hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the amino group at the sixth carbon, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-aminooctanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-2-7(9)5-3-4-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIINLBRDPNMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-29-7
Record name 6-aminooctanoic acid hydrochloride
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